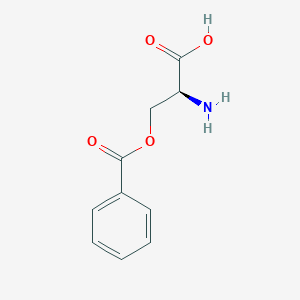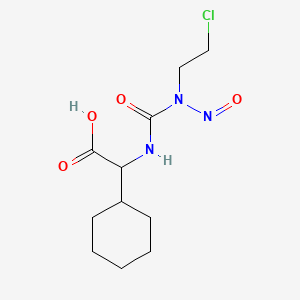
Acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a nitrosourea group, a chloroethyl group, and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- typically involves multiple steps. One common method starts with the preparation of 2-chloroethylamine, which is then reacted with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is subsequently nitrosated using nitrous acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The nitrosourea group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrosourea group can yield amine derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the chloroethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted products, depending on the nucleophile employed .
Applications De Recherche Scientifique
Acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- involves its interaction with biological molecules. The nitrosourea group can alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, 3-(2-chloroethyl)ureido-: This compound shares the chloroethyl and urea groups but lacks the nitrosourea and cyclohexyl groups.
Ethyl chloroformate: While structurally different, it shares the chloroethyl group and can undergo similar substitution reactions
Uniqueness
The presence of both the nitrosourea and cyclohexyl groups in acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- distinguishes it from similar compounds.
Propriétés
Numéro CAS |
66827-37-0 |
|---|---|
Formule moléculaire |
C11H18ClN3O4 |
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-cyclohexylacetic acid |
InChI |
InChI=1S/C11H18ClN3O4/c12-6-7-15(14-19)11(18)13-9(10(16)17)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,13,18)(H,16,17) |
Clé InChI |
MPCWIZAWGSZCIC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C(=O)O)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


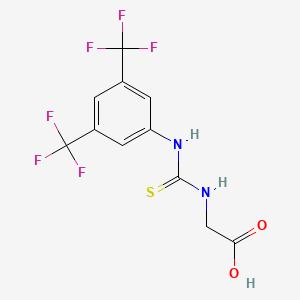

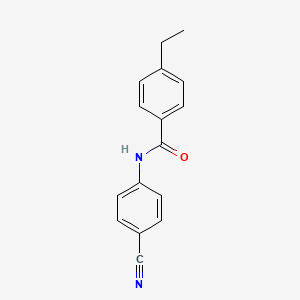
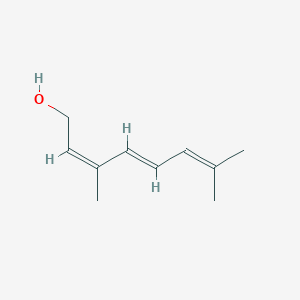

![4-[2,4-Bis(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13809546.png)

![6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13809554.png)
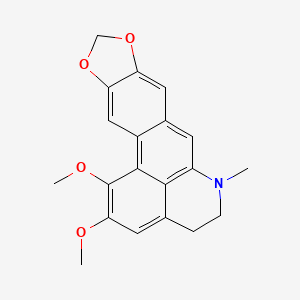
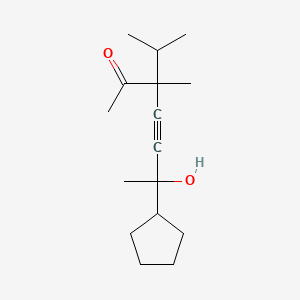
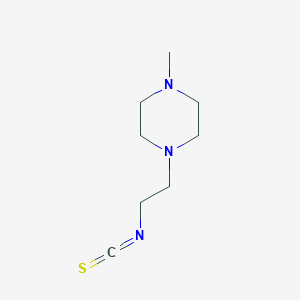

![(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,17S)-5-(2-amino-2-oxoethyl)-14-[(1R)-1-hydroxyethyl]-2,11-bis(hydroxymethyl)-8-(2-methylpropyl)-3,6,9,12,15,23-hexaoxo-1,4,7,10,13,16-hexazacyclotricosane-17-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13809590.png)
